molecular formula C27H14F6N2O7 B12545801 Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone CAS No. 669089-65-0

Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone

Cat. No.: B12545801
CAS No.: 669089-65-0
M. Wt: 592.4 g/mol
InChI Key: ZPUQUNMNIBDJRM-UHFFFAOYSA-N
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Description

Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties It contains two nitro groups and two trifluoromethyl groups attached to phenoxy rings, which are connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with various molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, affecting the redox state of biological molecules. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(trifluoromethyl)phenyl)methanone
  • Bis(4-(nitrophenoxy)phenyl)methanone
  • Bis(4-(aminophenoxy)phenyl)methanone

Uniqueness

Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it suitable for various applications that require robust chemical performance .

Properties

CAS No.

669089-65-0

Molecular Formula

C27H14F6N2O7

Molecular Weight

592.4 g/mol

IUPAC Name

bis[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]methanone

InChI

InChI=1S/C27H14F6N2O7/c28-26(29,30)21-13-17(34(37)38)5-11-23(21)41-19-7-1-15(2-8-19)25(36)16-3-9-20(10-4-16)42-24-12-6-18(35(39)40)14-22(24)27(31,32)33/h1-14H

InChI Key

ZPUQUNMNIBDJRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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